An In-depth Technical Guide to 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside: Structure, Synthesis, and Application
An In-depth Technical Guide to 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a pivotal molecule in carbohydrate chemistry and biochemical research. Primarily, it serves as a protected precursor to 4-nitrophenyl α-D-glucopyranoside (PNPG), a widely used chromogenic substrate for the assay of α-glucosidase activity. The acetyl protecting groups enhance its solubility in organic solvents, facilitating its use in various synthetic manipulations, and can be readily removed under basic conditions to yield the active substrate. Understanding the structure, stereoselective synthesis, and downstream applications of this compound is crucial for researchers in drug discovery, particularly those targeting carbohydrate-processing enzymes implicated in diseases such as diabetes and viral infections. This guide provides a comprehensive overview of 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, from its fundamental chemical properties to its practical application in the laboratory.
Part 1: Molecular Structure and Physicochemical Properties
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a glycoside composed of a D-glucose core, a 4-nitrophenyl aglycon, and four acetyl protecting groups. The key structural feature is the α-configuration of the anomeric linkage, where the 4-nitrophenoxy group is on the opposite side of the pyranose ring from the C-6 substituent.
Chemical Structure
The systematic IUPAC name for this compound is [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate.
Caption: 2D representation of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃NO₁₂ | |
| Molecular Weight | 469.40 g/mol | |
| CAS Number | 14131-42-1 | |
| Appearance | White Crystalline Solid | |
| Melting Point | 113-114 °C | |
| Solubility | DMSO, MeOH, DCM, EtOAc | |
| Storage | 0 to 8 °C |
Part 2: Stereoselective Synthesis
The synthesis of 4-nitrophenyl α-D-glucopyranosides with high stereoselectivity is a significant challenge in carbohydrate chemistry. The formation of the glycosidic bond can lead to a mixture of α and β anomers. The desired α-anomer is often the thermodynamic product, and its formation can be favored under specific reaction conditions.
Theoretical Background: The Koenigs-Knorr Reaction and Stereocontrol
The Koenigs-Knorr reaction is a classical and widely used method for glycosidic bond formation. It typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol in the presence of a promoter, often a silver or mercury salt.
The stereochemical outcome of the Koenigs-Knorr reaction is heavily influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.
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Neighboring Group Participation: When a participating group, such as an acetyl group, is at C-2, it can attack the anomeric center from the backside to form a cyclic acyloxonium ion intermediate. Subsequent nucleophilic attack by the alcohol occurs from the opposite face, leading predominantly to the 1,2-trans-glycoside (the β-anomer in the case of glucose).
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Achieving α-Selectivity: To favor the formation of the 1,2-cis-glycoside (the α-anomer), conditions that disfavor neighboring group participation are employed. This can be achieved through:
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Use of non-participating protecting groups at C-2: This is not applicable in this case as the final product is acetylated.
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"In situ" anomerization: Using specific solvent and promoter systems that allow for the equilibration of the initially formed β-anomer to the more thermodynamically stable α-anomer.
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Use of specific promoters and reaction conditions: Lewis acids such as zinc chloride or tin tetrachloride can be used to promote the reaction, often favoring the α-anomer.
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A plausible synthetic route to 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside involves the reaction of penta-O-acetyl-β-D-glucopyranose with 4-nitrophenol in the presence of a Lewis acid catalyst.
Caption: General synthetic workflow for the preparation of the target compound.
Representative Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, based on established methodologies for α-glycosylation.
Materials:
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Penta-O-acetyl-β-D-glucopyranose
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4-Nitrophenol
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Anhydrous Zinc Chloride (ZnCl₂)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add penta-O-acetyl-β-D-glucopyranose (1.0 eq) and 4-nitrophenol (1.2 eq).
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Solvent Addition: Dissolve the reactants in anhydrous dichloromethane.
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Catalyst Addition: Add anhydrous zinc chloride (1.5 eq) to the stirred solution.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.
Part 3: Characterization
Unambiguous characterization of the synthesized compound is essential to confirm its identity, purity, and stereochemistry. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, peer-reviewed spectrum for 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is not readily accessible, the expected spectral features can be inferred from the known spectra of similar compounds and the parent, deacetylated molecule.
¹H NMR Spectroscopy:
The key diagnostic signal in the ¹H NMR spectrum is the anomeric proton (H-1). For the α-anomer, this proton is in an axial position and exhibits a characteristic small coupling constant (J₁,₂) of approximately 3-4 Hz with the equatorial H-2 proton. This is in contrast to the β-anomer, where both H-1 and H-2 are in axial positions, resulting in a larger coupling constant (around 7-8 Hz).
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.7-5.9 | d | ~3-4 |
| H-2, H-3, H-4 | ~5.0-5.6 | m | |
| H-5 | ~4.1-4.3 | m | |
| H-6a, H-6b | ~4.1-4.3 | m | |
| Acetyl CH₃ | ~1.9-2.1 | s (multiple) | |
| Aromatic | ~7.2-7.4 and ~8.1-8.3 | d (2H each) | ~9 |
¹³C NMR Spectroscopy:
The chemical shift of the anomeric carbon (C-1) is also indicative of the stereochemistry. For α-glycosides, the C-1 signal typically appears at a lower field (further downfield) compared to the corresponding β-glycoside.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | ~95-100 |
| C-2, C-3, C-4, C-5 | ~68-75 |
| C-6 | ~62 |
| Acetyl C=O | ~169-171 |
| Acetyl CH₃ | ~20-21 |
| Aromatic | ~116, ~126, ~143, ~161 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (C₂₀H₂₃NO₁₂), the expected monoisotopic mass is 469.1220 g/mol . Electrospray ionization (ESI) is a suitable technique, and the compound is expected to be observed as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Part 4: Applications in Research and Development
The primary utility of 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside lies in its role as a stable, protected precursor for 4-nitrophenyl α-D-glucopyranoside (PNPG).
Preparation of the Chromogenic Substrate PNPG
The acetyl protecting groups can be efficiently removed by Zemplén deacetylation, which involves treatment with a catalytic amount of sodium methoxide in methanol. This reaction is typically clean and quantitative.
The α-Glucosidase Assay
α-Glucosidases are enzymes that catalyze the hydrolysis of the α-glucosidic linkages of carbohydrates. They are crucial in various biological processes, and their inhibitors are important therapeutic targets, particularly for type 2 diabetes.
The assay relies on the enzymatic cleavage of the colorless substrate, PNPG, by α-glucosidase to produce α-D-glucose and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of formation of the yellow product is directly proportional to the α-glucosidase activity.
